

Applications in the synthesis of pharmaceutical ingredients like Barnidipine

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Compound of Interest

Compound Name: (S)-3-Hydroxypyrrolidine hydrochloride

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Application Notes and Protocols for the Synthesis of Barnidipine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine is a potent, long-acting dihydropyridine calcium channel blocker utilized in the management of hypertension.[1][2][3] Its therapeutic effect is achieved by selectively inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[4] This document provides detailed application notes and experimental protocols for the synthesis of Barnidipine, aimed at researchers and professionals in drug development.

Synthesis of Barnidipine Hydrochloride

The synthesis of Barnidipine hydrochloride can be accomplished through a multi-step process, as outlined in various publications. A common route involves the Hantzsch pyridine synthesis. The following sections detail the quantitative data and experimental protocols for a representative synthetic pathway.

Quantitative Data Summary

The following table summarizes the yields for the key steps in a published synthesis of Barnidipine hydrochloride.

Step	Reaction	Reactant s	Product	Yield (%)	Purity (%)	Referenc e
1	Knoevenag el Condensati on	2- Cyanoethyl 3- oxobutano ate, 3- Nitrobenzal dehyde	2- Cyanoethyl 2-(3- nitrobenzyl) dene)-3- oxobutano ate	80.8	-	[1]
2	Hantzsch Dihydropyri dine Synthesis	3-(2- Cyanoethyl) 5-ethyl 2-(3- 2,6- nitrobenzyl) dene)-3- oxobutano ate, Ethyl 3- aminobut- 2-enoate	3-(2- Cyanoethyl) 5-ethyl 2,6- dimethyl-4- (3- nitrophenyl) -1,4- dihydropyri dine-3,5- dicarboxyla te	39	-	[1]
3	Esterificati on	(S)-5- (methoxyc arbonyl)-2, 6-dimethyl- 4-(3- nitrophenyl)-1,4- dihydropyri dine-3- carboxylic acid, (S)-1- benzylpyrr olidin-3-ol	Barnidipine	41	92.9 (HPLC)	[2]

4	Salt Formation	Barnidipine, Ethanolic Hydrochloride	Barnidipine Hydrochloride	65.5	99.8 (optical)	[1]
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Experimental Protocols

The following protocols are adapted from a peer-reviewed publication and a patent on the synthesis of Barnidipine.

Step 1: Synthesis of 2-Cyanoethyl 2-(3-nitrobenzylidene)-3-oxobutanoate[1]

- To a solution of 2-cyanoethyl 3-oxobutanoate and 3-nitrobenzaldehyde, add a catalytic amount of a suitable base (e.g., piperidine or ammonium acetate).
- Stir the reaction mixture at room temperature for 15 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the product is typically isolated by filtration and washed with a suitable solvent.

Step 2: Synthesis of 3-(2-Cyanoethyl) 5-ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1]

- Dissolve 2-cyanoethyl 2-(3-nitrobenzylidene)-3-oxobutanoate (85 g, 0.295 mol) in ethanol (216 mL).
- Add ethyl 3-aminobut-2-enoate (37.3 g, 0.29 mol) to the solution.
- Heat the mixture to reflux for 2 hours.
- Concentrate the reaction mixture at 60 °C to approximately 100 mL.
- Cool the mixture to 0–5 °C to induce precipitation.

- Collect the precipitate by vacuum filtration and dry at 60 °C for 10 hours to yield the product (45.4 g, 39%).

Step 3: Synthesis of Barnidipine[2]

- Prepare a solution of (S)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid in dichloromethane.
- Cool the mixture to -26 °C.
- Add a solution of (S)-1-benzylpyrrolidin-3-ol (1.35 g, 0.0076 mol) in dichloromethane (11.25 mL).
- Stir the reaction mixture for 2 hours.
- Wash the reaction mixture with 5% sodium carbonate solution (150 mL) and water (150 mL).
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure at a temperature below 35 °C.
- Purify the residue by flash column chromatography on silica gel, eluting with ethyl acetate/petroleum ether (3:2), to yield Barnidipine as a light yellow solid (1.5 g, 41%). The HPLC purity was reported to be 92.9%.

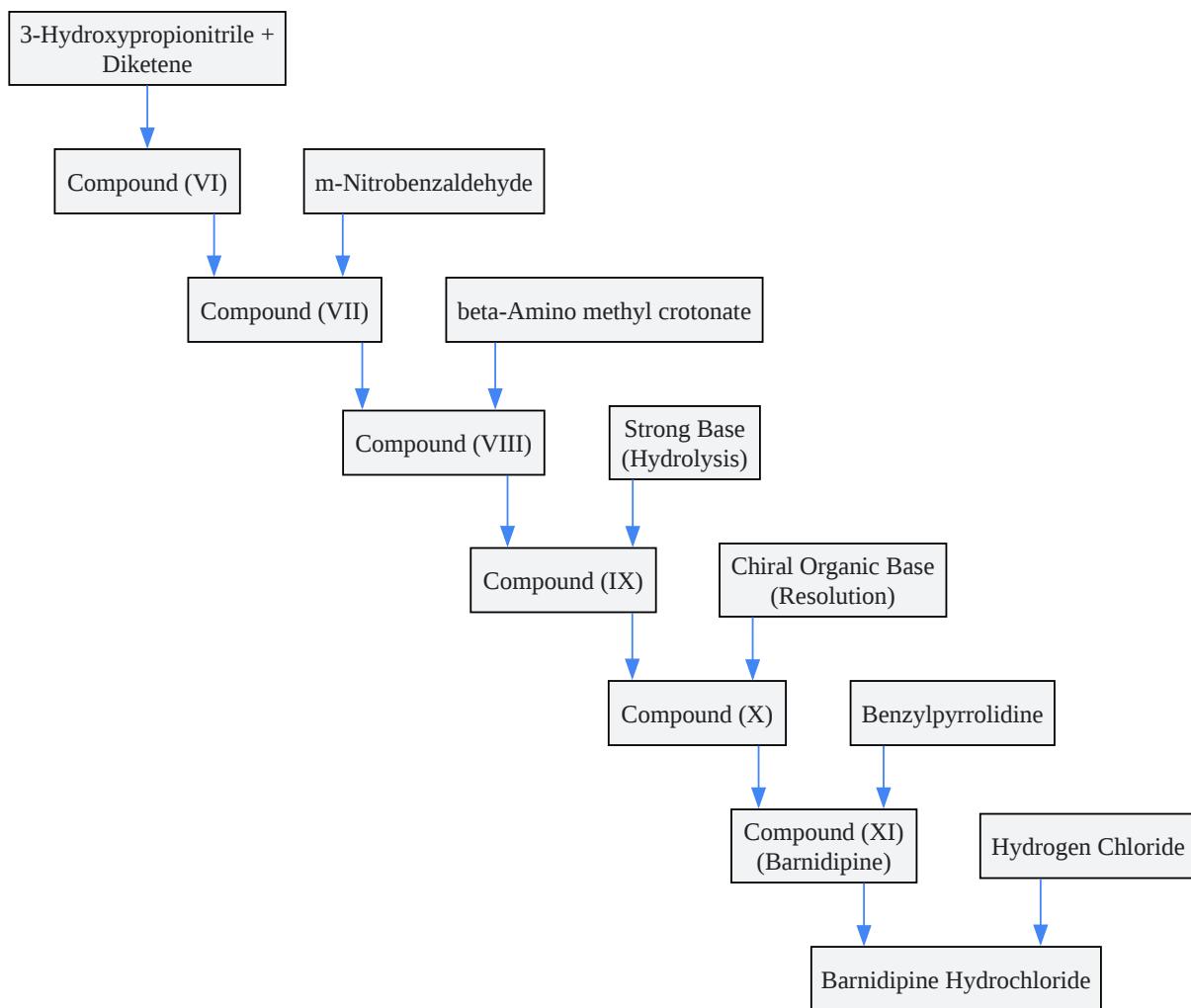
Step 4: Synthesis of Barnidipine Hydrochloride[1]

- Dissolve the purified Barnidipine in a suitable solvent such as ethanol.
- Add ethanolic hydrochloride acid to the solution.
- Stir the mixture to allow for the formation of the hydrochloride salt.
- The product can be isolated by filtration or by evaporation of the solvent.
- Recrystallization from ethanol can be performed for further purification.

Visualizations

Barnidipine Synthesis Workflow

The following diagram illustrates a typical multi-step synthesis of Barnidipine hydrochloride, starting from 3-hydroxypropionitrile and diketene.

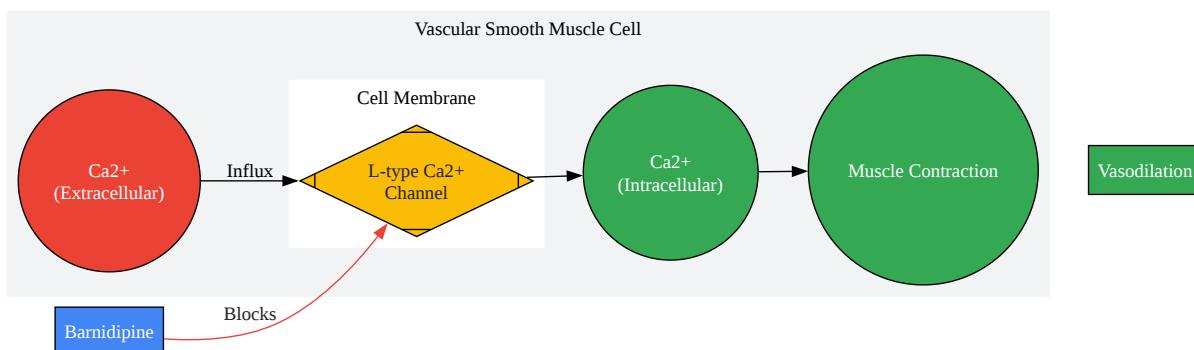


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Caption: A multi-step synthesis of Barnidipine Hydrochloride.

Mechanism of Action: Calcium Channel Blockade

Barnidipine functions by blocking L-type calcium channels in vascular smooth muscle cells. This action inhibits the influx of calcium ions, leading to muscle relaxation and vasodilation.

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Caption: Simplified mechanism of action of Barnidipine.

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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]

- 2. Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Barnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Barnidipine Hydrochloride? [synapse.patsnap.com]
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